molecular formula C20H16ClN3O2S B2501277 5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole CAS No. 1113113-60-2

5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2501277
M. Wt: 397.88
InChI Key: ODDOWLZKJZRVDK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiazole ring, an oxadiazole ring, a chlorophenyl group, and an ethoxyphenyl group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . Oxadiazole is another heterocyclic compound that consists of a five-membered ring containing two nitrogen atoms and one oxygen atom . Both thiazole and oxadiazole rings are present in various pharmacologically active compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the heterocyclic rings and subsequent functionalization .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the connectivity of the functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the thiazole and oxadiazole rings might participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present and the overall molecular structure .

Scientific Research Applications

Molecular Docking Studies

Docking studies and the crystal structure of tetrazole derivatives, including structures similar to 5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole, were determined by X-ray crystallography. These studies are crucial for understanding the orientation and interaction of molecules within the active sites of enzymes, such as cyclooxygenase-2, which can lead to the development of new inhibitors with potential therapeutic applications (Al-Hourani et al., 2015).

Synthesis and Characterization for Anticancer Properties

Novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety have been synthesized and studied for their anticancer properties. These compounds were characterized by various spectral analyses and evaluated for cytotoxicity against different cancer cell lines. Such research contributes to the development of new anticancer agents (Adimule et al., 2014).

Nematocidal Activity Evaluation

A series of novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have been synthesized and evaluated for their nematocidal activities. This research highlights the potential use of these compounds as lead compounds for the development of new nematicides (Liu et al., 2022).

Molecular Stabilities and Conformational Analyses

Benzimidazole derivatives bearing 1,2,4-triazole, structurally related to 5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole, have been extensively studied for their tautomeric properties, conformations, and anti-cancer properties using density functional theory and molecular docking. These studies provide insights into the stability and potential therapeutic uses of such compounds (Karayel, 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties as well as its biological activity .

Future Directions

Future research could focus on exploring the biological activity of this compound and developing synthesis methods for its production .

properties

IUPAC Name

5-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-2-25-14-9-7-13(8-10-14)20-23-18(26-24-20)11-19-22-17(12-27-19)15-5-3-4-6-16(15)21/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDOWLZKJZRVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

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